molecular formula C9H11BrClNO B3163724 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine CAS No. 885532-51-4

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine

Cat. No.: B3163724
CAS No.: 885532-51-4
M. Wt: 264.54 g/mol
InChI Key: XABWPUBZANXIIC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H11BrClNO and a molecular weight of 264.55 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine can be synthesized through a multi-step process involving the halogenation of a suitable aromatic precursor followed by amination. One common method involves the reaction of 3-bromo-5-chloro-2-methoxybenzaldehyde with ethylamine under reductive amination conditions . The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of signal transduction processes and alteration of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, along with a methoxy group and an ethanamine side chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

1-(3-bromo-5-chloro-2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-5(12)7-3-6(11)4-8(10)9(7)13-2/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABWPUBZANXIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC(=C1)Cl)Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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